

spectroscopic characterization of tert-Butyl (1-hydroxypropan-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **tert-Butyl (1-hydroxypropan-2-yl)carbamate**

Cat. No.: **B124618**

[Get Quote](#)

A Comprehensive Guide to the Spectroscopic Characterization of **tert-Butyl (1-hydroxypropan-2-yl)carbamate** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of **tert-butyl (1-hydroxypropan-2-yl)carbamate**, a crucial chiral building block in pharmaceutical synthesis, and its derivatives. By presenting key experimental data and protocols, this document serves as a valuable resource for the unambiguous identification and characterization of these compounds.

Introduction to Spectroscopic Characterization

tert-Butyl (1-hydroxypropan-2-yl)carbamate, also known as N-Boc-alaninol, is a versatile organic compound widely used as a protected amine in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] The presence of both a protected amine (Boc group) and a primary alcohol allows for selective chemical modifications at different sites of the molecule. Accurate structural confirmation and purity assessment are paramount, making spectroscopic techniques indispensable. This guide focuses on the key methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for **tert-butyl (1-hydroxypropan-2-yl)carbamate** and several of its derivatives. These derivatives illustrate how substitutions on the propanol backbone influence the spectroscopic signatures.

Table 1: ^1H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compound	δ (ppm), Multiplicity, J (Hz), Assignment
tert-Butyl (1-hydroxypropan-2-yl)carbamate	4.85 (br s, 1H, NH), 3.75-3.65 (m, 1H, CH), 3.55 (dd, J = 11.0, 4.0 Hz, 1H, CH ₂), 3.40 (dd, J = 11.0, 7.0 Hz, 1H, CH ₂), 2.10 (br s, 1H, OH), 1.44 (s, 9H, C(CH ₃) ₃), 1.12 (d, J = 6.8 Hz, 3H, CHCH ₃)
tert-Butyl (4-chlorophenyl)carbamate	7.29-7.32 (d, J = 9.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 6.52 (br s, 1H, NH), 1.51 (s, 9H, C(CH ₃) ₃) ^[2]
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate	Data not available in search results. Expected shifts: CH and CH ₂ protons would be shifted downfield due to the electron-withdrawing CF ₃ group.
tert-Butyl (1-methoxypropan-2-yl)carbamate	Data not available in search results. Expected shifts: A singlet around 3.3-3.4 ppm for the OCH ₃ group would be present.

Table 2: ^{13}C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compound	δ (ppm), Assignment
tert-Butyl (1-hydroxypropan-2-yl)carbamate	156.5 (C=O), 79.2 (C(CH ₃) ₃), 66.5 (CH ₂), 49.5 (CH), 28.4 (C(CH ₃) ₃), 17.5 (CHCH ₃)
tert-Butyl (4-chlorophenyl)carbamate	151.8 (C=O), 144.4, 142.7, 125.1, 117.4 (Ar-C), 81.9 (C(CH ₃) ₃), 28.1 (C(CH ₃) ₃)[2]
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate	Data not available in search results. Expected shifts: The carbon bearing the CF ₃ group would show a quartet due to C-F coupling and be significantly shifted downfield.
tert-Butyl (1-methoxypropan-2-yl)carbamate	Data not available in search results. Expected shifts: A signal around 59 ppm for the OCH ₃ carbon would be present.

Table 3: IR and Mass Spectrometry Data

Compound	IR (cm^{-1})	Mass Spectrometry (ESI-MS)
tert-Butyl (1-hydroxypropan-2-yl)carbamate	~3400 (O-H stretch, broad), ~3350 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, carbamate)[1]	m/z 176.1281 $[\text{M}+\text{H}]^+$, 198.1100 $[\text{M}+\text{Na}]^+$
tert-Butyl (4-chlorophenyl)carbamate	Data not available in search results. Expected peaks: Similar to the parent for the Boc group, with additional peaks for the aromatic ring.	Data not available in search results. Expected m/z for $\text{C}_{11}\text{H}_{14}\text{ClNO}_2$: $[\text{M}+\text{H}]^+$ at 230.0735.
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate	Data not available in search results. Expected peaks: Strong C-F stretching bands around 1100-1300 cm^{-1} .	Data not available in search results. Expected m/z for $\text{C}_8\text{H}_{14}\text{F}_3\text{NO}_3$: $[\text{M}+\text{H}]^+$ at 230.0948.
tert-Butyl (1-methoxypropan-2-yl)carbamate	Data not available in search results. Expected peaks: C-O-C stretching around 1100 cm^{-1} .	Data not available in search results. Expected m/z for $\text{C}_9\text{H}_{19}\text{NO}_3$: $[\text{M}+\text{H}]^+$ at 190.1438.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Protocol for ^1H and ^{13}C NMR on a Bruker Spectrometer:

- Sample Preparation:
 - Weigh 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a small vial.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition (using TopSpin software):
 - Insert the sample into the spectrometer.
 - Create a new dataset by typing new and providing a unique name.
 - Load standard proton experiment parameters: type rpar, select PROTONSTD, and click READ.
 - Lock the spectrometer to the deuterium signal of the solvent (e.g., lock CDCl_3).
 - Tune and match the probe for the ^1H nucleus by typing atma.
 - Shim the magnetic field for homogeneity by typing topshim.
 - Set the receiver gain automatically using rga.
 - Acquire the spectrum by typing zg.
 - For ^{13}C NMR, load a standard carbon experiment (e.g., C13CPD) and follow a similar procedure. A larger number of scans is typically required.
- Data Processing:
 - Apply Fourier transform to the Free Induction Decay (FID) by typing efp.
 - Phase the spectrum automatically (apk) or manually to ensure all peaks are in the positive phase.
 - Calibrate the chemical shift axis by referencing the solvent residual peak (e.g., CDCl_3 at 7.26 ppm for ^1H) or an internal standard like TMS (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Identify peak multiplicities (singlet, doublet, triplet, etc.) and measure coupling constants (J -values) to deduce proton connectivity.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

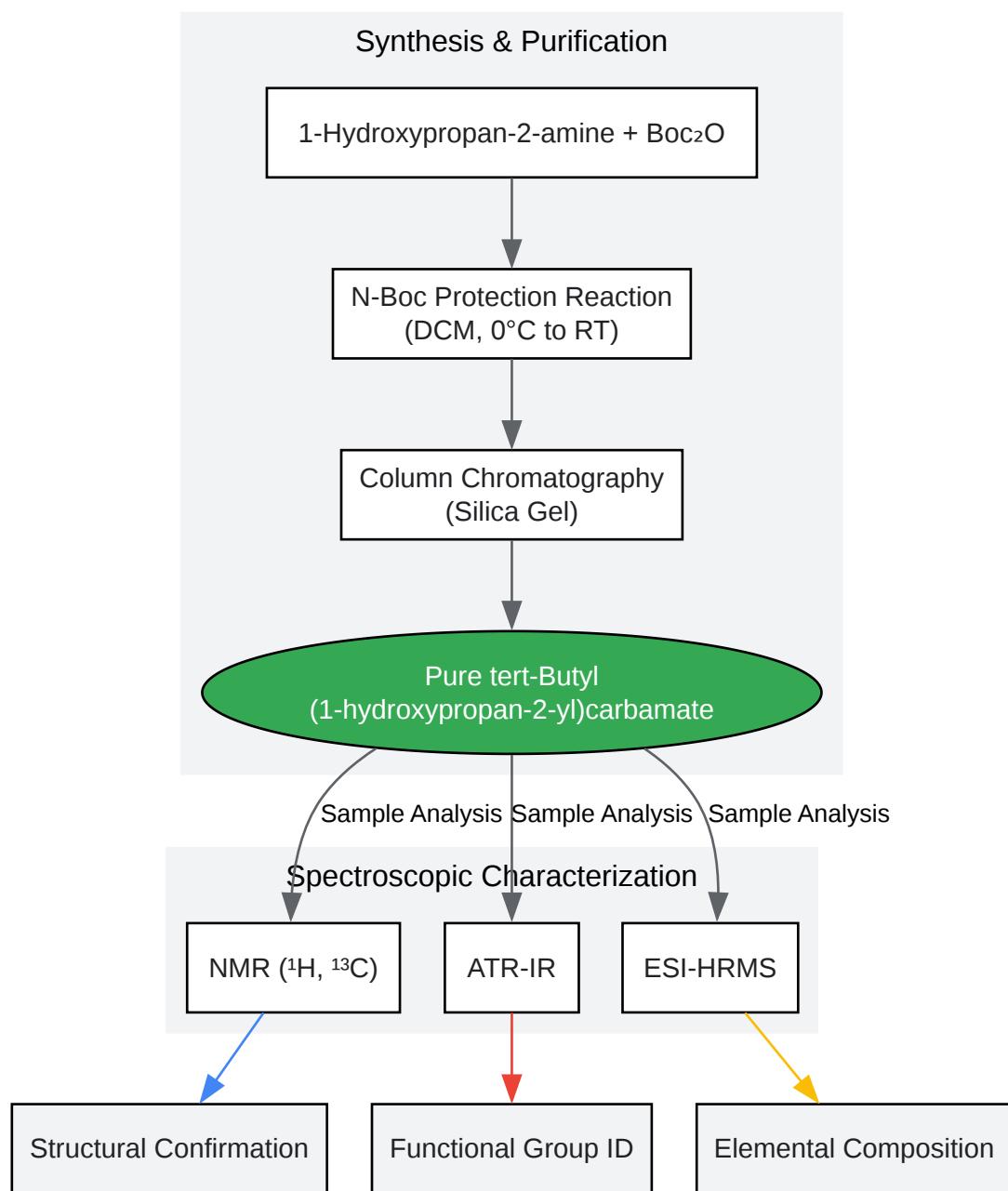
Objective: To identify the functional groups present in the molecule.

Protocol for ATR-IR:

- Sample Preparation:
 - Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[3] Clean with a suitable solvent like isopropanol and allow it to dry completely.
 - Collect a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition:
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]
 - For solid samples, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]
 - Initiate the scan. The infrared beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample.
- Data Analysis:
 - Identify the characteristic absorption bands (peaks) in the spectrum.
 - Correlate the wavenumbers (cm^{-1}) of these bands to specific functional groups (e.g., O-H, N-H, C=O, C-H).

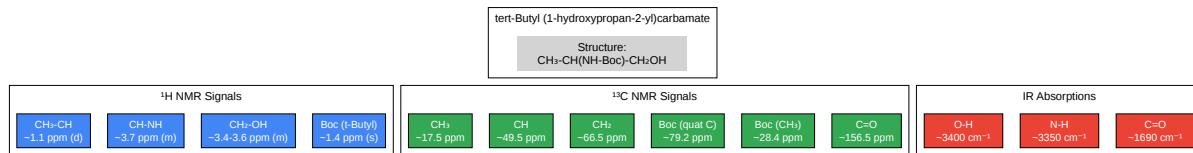
High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.


Protocol for ESI-HRMS:

- Sample Preparation:
 - The sample must be pure, as impurities can interfere with ionization.[1]
 - Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or water. Solvents like DMSO or DMF are generally not suitable for ESI-MS.[1]
 - Dilute the stock solution to a final concentration of about 1-10 μ g/mL.
 - For positive ion mode analysis, adding 0.1% formic acid to the final solution can aid in protonation ($[M+H]^+$).[1]
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - The ESI source generates charged droplets, from which solvent evaporates to produce gas-phase ions.
 - Acquire the mass spectrum in the desired mass range. The time-of-flight (TOF) analyzer is commonly used for high-resolution measurements.
- Data Analysis:
 - Identify the peak corresponding to the molecular ion (e.g., $[M+H]^+$, $[M+Na]^+$).
 - Determine the accurate mass of this peak to at least four decimal places.

- Use the accurate mass to calculate the elemental composition of the ion and compare it with the expected formula. The mass accuracy should ideally be within 5 ppm.[1]


Visualizing Workflows and Molecular Structures

The following diagrams, created using the DOT language, illustrate the experimental workflow and the relationship between the molecule's structure and the spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization.

[Click to download full resolution via product page](#)

Caption: Correlation of structure with spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. keyorganics.net [keyorganics.net]
- 4. tert-Butyl carbamate(4248-19-5) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic characterization of tert-Butyl (1-hydroxypropan-2-yl)carbamate derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124618#spectroscopic-characterization-of-tert-butyl-1-hydroxypropan-2-yl-carbamate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com